Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate
Description
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 2-oxo group, a methyl carboxylate at the 1-position, and a tert-butyldiphenylsilyl (TBDPS)-protected hydroxyl group at the 4-position. The TBDPS group is a bulky silyl ether protecting group widely used in organic synthesis to stabilize alcohols during multi-step reactions. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which enables applications in intermediates for alkaloid synthesis or peptide modifications.
Properties
Molecular Formula |
C23H29NO4Si |
|---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-18-15-16-24(21(25)17-18)22(26)27-4/h5-14,18H,15-17H2,1-4H3 |
InChI Key |
WGFHSPAJIHUMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(C(=O)C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the piperidine ring and subsequent esterification to introduce the methyl ester group.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Piperidine Ring: The protected intermediate undergoes cyclization to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its role as a protecting group. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions during synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison of Protecting Groups
The TBDPS group in the target compound distinguishes it from analogs with other silyl or carbamate protecting groups:
- TBDMS (tert-butyldimethylsilyl) : A structurally similar compound in uses TBDMS instead of TBDPS . TBDMS is smaller and less sterically hindered, making it easier to remove under milder acidic conditions (e.g., dilute HF or buffered TBAF). In contrast, TBDPS requires stronger conditions (e.g., concentrated HF or TAS-F), offering enhanced stability in acidic or basic environments during synthesis.
- Boc (tert-butyloxycarbonyl) : Tert-butyl carbamate-protected piperidines, such as those in and , employ Boc groups for amine protection . Boc is cleaved under acidic conditions (e.g., TFA or HCl), unlike silyl ethers, which are inert to acids but sensitive to fluoride ions.
Table 1: Protecting Group Properties
| Compound | Protecting Group | Stability (Acid) | Deprotection Method |
|---|---|---|---|
| Target Compound | TBDPS | High | HF, TAS-F |
| TBDMS Analog () | TBDMS | Moderate | Dilute HF, TBAF |
| Boc-Protected Piperidines () | Boc | Low | TFA, HCl |
Functional Group Reactivity
The 2-oxo group in the target compound introduces ketone reactivity, enabling nucleophilic additions or reductions. Comparatively:
- Benzyl 4-aminopiperidine-1-carboxylate (): Features a primary amine at the 4-position, making it highly nucleophilic and suitable for coupling reactions (e.g., amide bond formation). However, its safety profile is less characterized .
- Chloro-oxoethyl Substituent () : The 2-chloro-2-oxoethyl group in tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate provides an electrophilic site for nucleophilic substitution, a reactivity absent in the TBDPS-protected target compound .
Biological Activity
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate (CAS Number: 476014-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOSi
- Molecular Weight : 411.6 g/mol
- Structure : The compound features a piperidine ring with a carboxylate group and a tert-butyldiphenylsilyl ether, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNOSi |
| Molecular Weight | 411.6 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Case Studies and Research Findings
-
Synthesis and Evaluation of Analogues :
- A study investigated the synthesis of various piperidine derivatives, including the target compound, to evaluate their biological activities against cancer cell lines. The results indicated that modifications in the silyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Activity :
- Neuroprotective Effects :
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
